Tetrakis(trimethylsilyl)silane (CAS 4098-98-0) is a highly branched, sterically hindered organosilicon cluster characterized by a central silicon atom tetrahedrally bonded to four trimethylsilyl groups. As a solid, sublimable compound with a high melting point (319–321 °C), it is primarily procured as a high-performance single-source precursor for the chemical vapor deposition (CVD) of amorphous hydrogenated silicon-carbon (a-Si:C:H) and silicon carbide (SiC) thin films [1]. Beyond materials science, its unique structural bulk and reactivity make it a critical reagent in organic and organometallic synthesis, specifically as a stable precursor for generating the bulky 'hypersilyl' anion ((Me3Si)3Si-) [2]. For procurement professionals and materials scientists, its value lies in its low carbon-to-silicon ratio, its dense network of reactive Si-Si bonds, and its solid-state stability, which collectively offer precise stoichiometric control and superior handling compared to conventional volatile silanes [1].
Attempting to substitute Tetrakis(trimethylsilyl)silane with simpler, more common in-class alternatives like tetramethylsilane (TMS), hexamethyldisilane (HMDS), or the liquid tris(trimethylsilyl)silane (TTMSH) compromises both processability and film quality[1]. In CVD applications, simpler silanes possess significantly higher carbon-to-silicon ratios, which inevitably leads to undesired carbon-rich defects and poor stoichiometry in the resulting silicon carbide films [2]. Furthermore, compounds like TMS lack the dense network of Si-Si bonds required for low-temperature, non-thermally activated cleavage by hydrogen radicals, forcing the use of higher, more destructive substrate temperatures [2]. In synthetic workflows, substituting the solid tetrakis(trimethylsilyl)silane with liquid TTMSH introduces volatility-related handling risks and requires different, often more hazardous, multi-step deprotonation pathways to access hypersilyl derivatives [3].
For the deposition of high-purity silicon carbide (SiC) and a-Si:C:H films, the elemental composition of the precursor directly dictates the stoichiometry of the final material. Tetrakis(trimethylsilyl)silane offers a highly favorable carbon-to-silicon (C/Si) ratio of 2.4. In contrast, common benchmark CVD precursors such as tetramethylsilane (TMS) have a C/Si ratio of 4.0, and hexamethyldisilane (HMDS) has a ratio of 3.0 [1]. This 40% reduction in relative carbon content compared to TMS significantly minimizes excessive carbon incorporation during film growth.
| Evidence Dimension | Carbon-to-Silicon (C/Si) Ratio |
| Target Compound Data | C/Si = 2.4 |
| Comparator Or Baseline | Tetramethylsilane (TMS) (C/Si = 4.0) |
| Quantified Difference | 40% lower relative carbon content |
| Conditions | Molecular stoichiometry for CVD precursor selection |
A lower C/Si ratio is critical for procuring a precursor that yields silicon-rich, defect-free SiC films without requiring complex gas-phase carbon scavenging.
The efficiency of a CVD precursor at lower temperatures depends on its susceptibility to radical-induced bond cleavage. In remote hydrogen plasma CVD, 93% of the activation of Tetrakis(trimethylsilyl)silane is driven by the cleavage of its dense network of Si-Si bonds by hydrogen radicals, with only 7% driven by Si-C cleavage [1]. This exclusive and highly efficient Si-Si activation pathway allows TMSS to act as a non-thermally activated precursor, unlike simpler alkylsilanes that require significantly higher thermal energy to break Si-C or Si-H bonds.
| Evidence Dimension | Contribution to activation step by bond type |
| Target Compound Data | 93% via Si-Si bond cleavage |
| Comparator Or Baseline | Internal baseline (7% via Si-C cleavage) / Simpler alkylsilanes lacking Si-Si networks |
| Quantified Difference | Overwhelming dominance (93%) of low-energy Si-Si cleavage |
| Conditions | Remote hydrogen plasma CVD at 0.2 Torr, F(H2)=200 sccm, 200W RF power |
Procuring a precursor with highly reactive Si-Si bonds enables high-yield film deposition at lower substrate temperatures, protecting sensitive underlying device architectures.
In synthetic chemistry, generating bulky hypersilyl groups often requires hazardous or multi-step procedures. Tetrakis(trimethylsilyl)silane enables a highly efficient one-pot synthesis of aryltris(trimethylsilyl)silanes by reacting directly with potassium tert-butoxide (KOtBu) and a Grignard reagent [1]. This bypasses the traditional, multi-step requirement of isolating hazardous intermediates or utilizing the volatile liquid tris(trimethylsilyl)silane, significantly streamlining the laboratory workflow.
| Evidence Dimension | Synthesis steps for aryltris(trimethylsilyl)silanes |
| Target Compound Data | 1-pot procedure using KOtBu |
| Comparator Or Baseline | Traditional routes requiring multi-step isolation of hazardous silyl-lithium intermediates |
| Quantified Difference | Reduction to a single-pot reaction |
| Conditions | Cross-coupling of Grignard reagents with aryl bromides in THF |
A one-pot compatible solid precursor reduces handling risks, lowers reagent costs, and decreases total synthesis time for industrial and academic laboratories.
Vapor transport control is a critical procurement factor for CVD precursors. Tetrakis(trimethylsilyl)silane is a stable solid with a high melting point (319–321 °C) that cleanly sublimates at approximately 70–80 °C under vacuum (0.2 Torr)[1]. In contrast, its closest chemical relative, tris(trimethylsilyl)silane, is a volatile liquid (boiling point 82–84 °C at 12 Torr) [2]. The solid-state sublimation of TMSS allows for highly stable, self-limiting vapor transport without the bubbling or pressure spikes often associated with liquid precursors.
| Evidence Dimension | Physical state and transport mechanism |
| Target Compound Data | Solid, sublimates at 70–80 °C (0.2 Torr) |
| Comparator Or Baseline | Tris(trimethylsilyl)silane (Liquid, boils at 82–84 °C at 12 Torr) |
| Quantified Difference | Solid-source sublimation vs. liquid evaporation |
| Conditions | High-vacuum CVD precursor delivery systems |
Solid sublimable precursors provide superior mass-flow stability and are easier to handle, store, and transport than volatile liquids.
Because 93% of its activation is driven by facile Si-Si bond cleavage via hydrogen radicals, Tetrakis(trimethylsilyl)silane is the optimal choice for depositing amorphous hydrogenated silicon-carbon (a-Si:C:H) films at low substrate temperatures. This makes it highly suitable for coating temperature-sensitive substrates where thermal activation of simpler precursors like tetramethylsilane would cause damage [1].
Leveraging its low carbon-to-silicon ratio (2.4), this compound is ideal for the procurement of precursors aimed at high-purity SiC film manufacturing. It prevents the carbon-rich defects typically seen when using hexamethyldisilane or tetramethylsilane, ensuring better stoichiometric control in microelectronic and optoelectronic coatings [1].
For synthetic laboratories requiring the extreme steric bulk of the hypersilyl group, Tetrakis(trimethylsilyl)silane is the preferred starting material. Its compatibility with one-pot KOtBu/Grignard protocols eliminates the need to handle hazardous intermediates or volatile liquid silanes, streamlining the production of complex organometallic ligands and sterically hindered catalysts [2].
Irritant